molecular formula C13H13N3O2 B3316657 2-amino-N-(6-methoxypyridin-3-yl)benzamide CAS No. 954259-38-2

2-amino-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B3316657
CAS No.: 954259-38-2
M. Wt: 243.26 g/mol
InChI Key: IOSOQMDKQXGSCN-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide is a heterocyclic compound featuring an indole core linked via a 2-oxoacetamide group to a substituted 1,2-oxazole ring. The oxazole moiety is substituted at the 5-position with a 4-methoxyphenyl group, enhancing electronic and steric properties critical for biological interactions . The 2-oxoacetamide linker in this compound may facilitate hydrogen bonding with target proteins, while the methoxyphenyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-amino-N-(6-methoxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-12-7-6-9(8-15-12)16-13(17)10-4-2-3-5-11(10)14/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSOQMDKQXGSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-amino-N-(6-methoxypyridin-3-yl)benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

  • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) This compound replaces the 5-(4-methoxyphenyl)-1,2-oxazole group with a 4-fluorobenzyl moiety. However, the absence of the oxazole ring reduces conformational rigidity, possibly lowering target specificity compared to the parent compound .
  • 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide
    Substituting the 4-methoxyphenyl-oxazole with a 5-methylisoxazole alters steric bulk and electronic distribution. Isoxazole’s oxygen atom may enhance solubility but reduce membrane permeability. This compound has been studied for kinase inhibition but lacks the methoxy group’s metabolic stability .

Analogues with Varied Substituents on the Aromatic Ring

  • The dual methoxy groups (indole and phenyl) enhance π-π stacking with aromatic residues in enzyme active sites, as seen in crystallographic studies .
  • D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid)
    This microtubule inhibitor shares the indole-glyoxylamide backbone but replaces the oxazole with a chlorobenzyl-pyridinyl group. D-24851 exhibits potent antitumor activity (complete regression in Yoshida sarcoma models) and lacks neurotoxicity, attributed to its unique binding site on tubulin. However, its chlorobenzyl group may increase hepatotoxicity risk compared to methoxyphenyl-containing analogues .

Analogues with Modified Linkers

  • N-(3,4-Dimethylphenyl)-3-(3-methoxy-4-propen-2-oxyphenyl)prop-2-enamide Replacing the 2-oxoacetamide with a propenamide linker introduces conformational flexibility, which may reduce binding specificity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP):
    • Target compound: LogP ≈ 3.1 (predicted), due to methoxyphenyl and indole groups.
    • D-24851: LogP ≈ 2.8, with chlorobenzyl balancing pyridinyl hydrophilicity .
  • Metabolic Stability: Methoxy groups in the target compound reduce CYP450-mediated oxidation compared to halogenated analogues like TCS 1105 .

Biological Activity

2-amino-N-(6-methoxypyridin-3-yl)benzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a methoxy-substituted pyridine, and a benzamide moiety. Its molecular formula is C12H12N2OC_{12}H_{12}N_{2}O with a CAS number of 954259-38-2. The presence of the methoxy group enhances lipophilicity, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxypyridine moiety may engage in hydrophobic interactions. This dual interaction profile suggests a potential for modulating enzyme activities or receptor functions, which is critical for its therapeutic effects.

Antiviral Activity

Recent studies have indicated that similar compounds in the benzamide class exhibit antiviral properties. For instance, derivatives of benzamide have been shown to inhibit HIV replication by targeting viral infectivity factors (Vif). Although specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential activity against viral infections.

Anticancer Properties

Compounds with similar structures have demonstrated anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyridine ring is often associated with increased cytotoxicity against cancer cell lines. SAR studies have shown that modifications in the benzamide and pyridine components can enhance potency against specific cancer types.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the benzamide and pyridine moieties significantly influence biological activity:

Compound ModificationObserved Activity
Methoxy substitution on pyridineIncreased lipophilicity and potential receptor binding affinity
Variation in the amino groupAltered interaction with target proteins, affecting potency

These findings indicate that careful design of substituents can optimize the biological profile of related compounds.

Case Studies

  • Antiviral Screening : In a study examining various benzamide derivatives for antiviral properties, compounds structurally related to this compound were tested against HIV. Some derivatives exhibited EC50 values in the low micromolar range, demonstrating significant antiviral activity while maintaining low cytotoxicity levels in human cell lines .
  • Anticancer Activity : Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For example, certain benzamide derivatives were effective against breast cancer cell lines, with IC50 values indicating potent cytotoxicity. The introduction of heteroatoms like nitrogen in the aromatic system was linked to enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-(6-methoxypyridin-3-yl)benzamide
Reactant of Route 2
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2-amino-N-(6-methoxypyridin-3-yl)benzamide

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